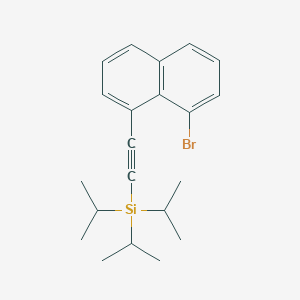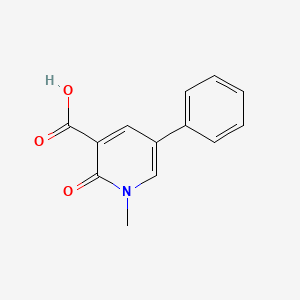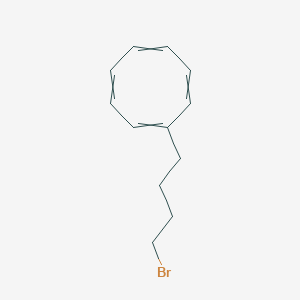
4-Bromobutylcyclooctatetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutylcyclooctatetraene: is an organic compound with the molecular formula C₁₂H₁₅Br It is a derivative of cyclooctatetraene, where a bromobutyl group is attached to the cyclooctatetraene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutylcyclooctatetraene typically involves the bromination of butylcyclooctatetraene. One common method is the reaction of cyclooctatetraene with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobutylcyclooctatetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of butylcyclooctatetraene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted cyclooctatetraenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of butylcyclooctatetraene.
Aplicaciones Científicas De Investigación
4-Bromobutylcyclooctatetraene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromobutylcyclooctatetraene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The cyclooctatetraene ring provides a stable framework for these reactions, allowing for the formation of diverse products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Cyclooctatetraene: The parent compound of 4-Bromobutylcyclooctatetraene, known for its non-aromatic properties and reactivity.
Butylcyclooctatetraene: A similar compound without the bromine atom, used in similar applications.
Bromocyclooctatetraene: Another brominated derivative of cyclooctatetraene with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the butyl group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
55538-75-5 |
|---|---|
Fórmula molecular |
C12H15Br |
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
4-bromobutylcyclooctatetraene |
InChI |
InChI=1S/C12H15Br/c13-11-7-6-10-12-8-4-2-1-3-5-9-12/h1-5,8-9H,6-7,10-11H2 |
Clave InChI |
HRKPIHIBFOZXNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=CC=C1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



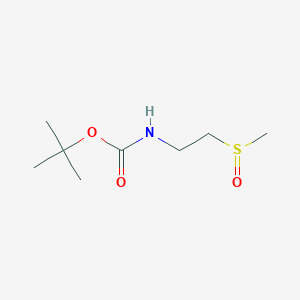
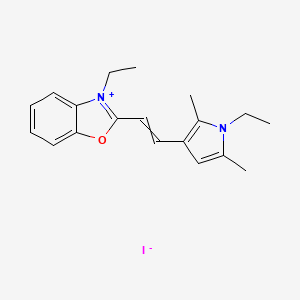
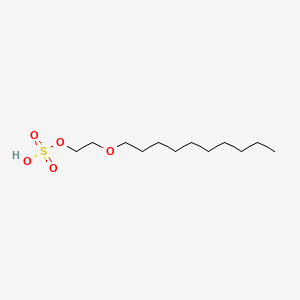


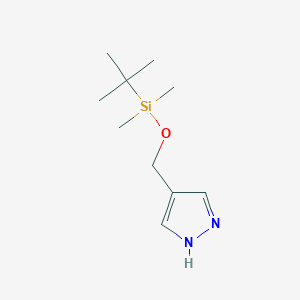
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
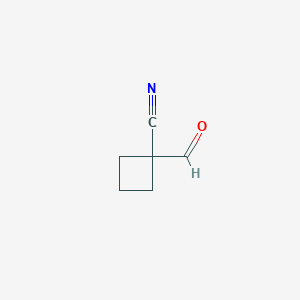
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
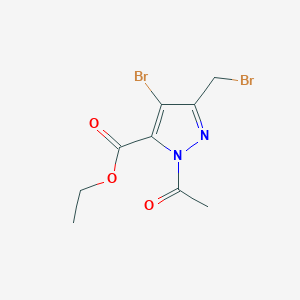
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
